1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a naphthalene sulfonyl group and an azetidine ring fused with an octahydrocyclopenta[c]pyrrole
Preparation Methods
The synthesis of 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the naphthalene sulfonyl chloride with the azetidine derivative under suitable conditions, often using a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.
Addition: The azetidine ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring can provide structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar compounds to 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine include:
1-Naphthalenesulfonyl Azetidine: Lacks the octahydrocyclopenta[c]pyrrole moiety, making it less complex.
Naphthalene-1-sulfonyl Pyrrole: Contains a pyrrole ring instead of the azetidine ring, leading to different chemical properties.
Naphthalene-1-sulfonyl Piperidine: Features a piperidine ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-25(24,20-10-4-6-15-5-1-2-9-19(15)20)22-13-18(14-22)21-11-16-7-3-8-17(16)12-21/h1-2,4-6,9-10,16-18H,3,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUAZCOZUVXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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